5-Chloro-8-methoxyquinoline-2-carbaldehyde

Catalog No.
S3325494
CAS No.
426208-47-1
M.F
C11H8ClNO2
M. Wt
221.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-8-methoxyquinoline-2-carbaldehyde

CAS Number

426208-47-1

Product Name

5-Chloro-8-methoxyquinoline-2-carbaldehyde

IUPAC Name

5-chloro-8-methoxyquinoline-2-carbaldehyde

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

InChI

InChI=1S/C11H8ClNO2/c1-15-10-5-4-9(12)8-3-2-7(6-14)13-11(8)10/h2-6H,1H3

InChI Key

QYKOEQJFOCITHD-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)C=O

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)C=O

5-Chloro-8-methoxyquinoline-2-carbaldehyde is an organic compound with the molecular formula C11H8ClNO2C_{11}H_{8}ClNO_{2}. This compound belongs to the quinoline family, characterized by a fused bicyclic structure consisting of a benzene ring and a pyridine ring. The presence of a chloro substituent at the fifth position and a methoxy group at the eighth position, along with an aldehyde functional group at the second position, contributes to its unique chemical properties. The compound exhibits a planar fused-ring system, which is essential for its biological and chemical reactivity .

The chemical reactivity of 5-chloro-8-methoxyquinoline-2-carbaldehyde can be attributed to its functional groups:

  • Aldehyde Group: This group can undergo oxidation to form carboxylic acids or participate in condensation reactions.
  • Chloro Group: The chloro substituent can engage in nucleophilic substitution reactions, making it a potential precursor for further synthetic modifications.
  • Methoxy Group: This group can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the aromatic system.

These characteristics make the compound versatile in various chemical syntheses and modifications.

Research indicates that quinoline derivatives, including 5-chloro-8-methoxyquinoline-2-carbaldehyde, exhibit significant biological activities. These compounds have been studied for their potential as:

  • Antimicrobial Agents: They show activity against various bacterial strains.
  • Anticancer Agents: Some studies suggest that quinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimalarial Activity: Certain quinoline compounds are known for their effectiveness against malaria parasites, indicating potential therapeutic applications in treating malaria .

Several synthetic routes have been developed for obtaining 5-chloro-8-methoxyquinoline-2-carbaldehyde:

  • Vilsmeier–Haack Reaction: This method involves the reaction of 8-methoxyquinoline with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the second position.
  • Chlorination Reactions: The introduction of the chloro substituent can be achieved through electrophilic aromatic substitution using chlorine gas or chlorinating agents under controlled conditions.
  • Methylation Techniques: The methoxy group can be introduced via methylation of 8-hydroxyquinoline using methyl iodide in the presence of a base .

5-Chloro-8-methoxyquinoline-2-carbaldehyde finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound in drug development for antimicrobial and anticancer therapies.
  • Chemical Research: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex quinoline derivatives.
  • Material Science: Its unique properties may be exploited in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 5-chloro-8-methoxyquinoline-2-carbaldehyde often focus on its binding affinities and mechanisms of action against biological targets. For instance:

  • Molecular Docking Studies: These studies help elucidate how the compound interacts with specific enzymes or receptors, providing insights into its potential therapeutic effects.
  • Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to study its interactions at a molecular level.

These studies contribute to understanding how structural modifications can enhance or diminish biological activity.

Several compounds share structural features with 5-chloro-8-methoxyquinoline-2-carbaldehyde. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
5-Chloro-8-hydroxyquinolineHydroxy group at position 8Known for strong antimicrobial properties
6-Chloro-8-methoxyquinolineChloro group at position 6Exhibits different biological activities
5-MethoxyquinolineMethoxy group without chlorineLess reactive than chlorinated derivatives

The uniqueness of 5-chloro-8-methoxyquinoline-2-carbaldehyde lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

2.6

Dates

Last modified: 08-19-2023

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